molecular formula C10H6Cl2IN3 B2935842 3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine CAS No. 2119574-67-1

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine

Cat. No.: B2935842
CAS No.: 2119574-67-1
M. Wt: 365.98
InChI Key: DKCWCBUYSUKSIL-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a dichlorophenyl group and an iodine atom attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine typically involves the coupling of 2,3-dichlorophenylboronic acid with 3-bromo-6-chloropyrazin-2-amine using a Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene and dimethylformamide. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex pyrazine-based compounds.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine is unique due to the presence of both dichlorophenyl and iodine substituents on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-6-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2IN3/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCWCBUYSUKSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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